2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole
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Overview
Description
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole is a complex organic compound with a molecular formula of C44H39NO8S. This compound is notable for its intricate structure, which includes multiple benzyl groups and a sulfonyl indole moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole involves several steps. The process typically begins with the protection of hydroxyl groups on the mannopyranosyl ring using benzyl groups. The indole moiety is then introduced through a sulfonylation reaction with 4-methylphenylsulfonyl chloride. The final step involves acetylation to protect the remaining hydroxyl group. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups, often using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used in studies related to carbohydrate-protein interactions due to its mannopyranosyl moiety.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole involves its interaction with specific molecular targets. The mannopyranosyl moiety can bind to carbohydrate-recognizing proteins, influencing various biological pathways. The sulfonyl indole group may interact with enzymes or receptors, modulating their activity. These interactions can lead to changes in cellular processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other mannopyranosyl derivatives and sulfonyl indoles. For example:
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-N-carbobenzoxy-L-tryptophan Methyl Ester: This compound shares the mannopyranosyl structure but has a different indole derivative.
2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1H-indole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions. The uniqueness of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole lies in its combination of mannopyranosyl and sulfonyl indole moieties, providing a distinct set of chemical and biological properties.
Properties
CAS No. |
220339-91-3 |
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Molecular Formula |
C₄₄H₄₃NO₈S |
Molecular Weight |
745.88 |
Origin of Product |
United States |
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